molecular formula C14H11NO2S B14123512 N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide

N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide

Cat. No.: B14123512
M. Wt: 257.31 g/mol
InChI Key: DXJOFXXXQWOXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide is a compound that features a benzothioamide group attached to a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide typically involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with benzothioamide under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate (Cs2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an alkaline solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzothioamides.

Comparison with Similar Compounds

Similar Compounds

    N-(Benzo[d][1,3]dioxol-5-yl)benzamide: Similar structure but with an amide group instead of a thioamide group.

    N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of a thioamide group.

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This group can engage in different types of chemical reactions compared to amides and sulfonamides, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)benzenecarbothioamide

InChI

InChI=1S/C14H11NO2S/c18-14(10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)17-9-16-12/h1-8H,9H2,(H,15,18)

InChI Key

DXJOFXXXQWOXHH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.